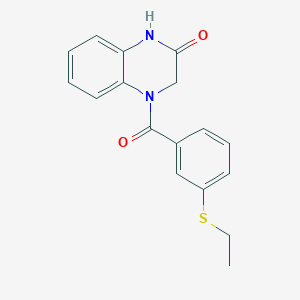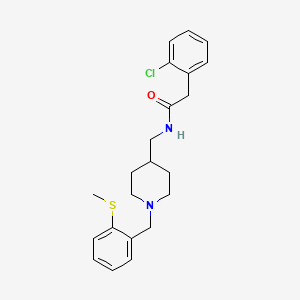![molecular formula C15H19ClN2O2 B3001723 1-(4-Chlorophenyl)-3-(7-oxaspiro[3.5]nonan-1-yl)urea CAS No. 2309556-02-1](/img/structure/B3001723.png)
1-(4-Chlorophenyl)-3-(7-oxaspiro[3.5]nonan-1-yl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Chlorophenyl)-3-(7-oxaspiro[35]nonan-1-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a chlorophenyl group and a spirocyclic nonane ring system, which imparts unique chemical and physical properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-3-(7-oxaspiro[3.5]nonan-1-yl)urea typically involves the following steps:
-
Formation of the Spirocyclic Nonane Ring: : The spirocyclic nonane ring can be synthesized through a cyclization reaction involving appropriate precursors. For instance, a diol or a diketone precursor can undergo cyclization in the presence of a strong acid or base to form the spirocyclic structure.
-
Introduction of the Chlorophenyl Group: : The chlorophenyl group can be introduced through a nucleophilic aromatic substitution reaction. This involves the reaction of a chlorobenzene derivative with a suitable nucleophile under controlled conditions.
-
Urea Formation: : The final step involves the formation of the urea moiety. This can be achieved by reacting an isocyanate derivative with an amine precursor in the presence of a catalyst or under thermal conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes. Large-scale production typically requires the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
1-(4-Chlorophenyl)-3-(7-oxaspiro[3.5]nonan-1-yl)urea can undergo various types of chemical reactions, including:
-
Oxidation: : The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically targets the spirocyclic nonane ring or the chlorophenyl group, leading to the formation of oxidized derivatives.
-
Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may reduce the urea moiety or the chlorophenyl group, resulting in different reduced products.
-
Substitution: : Nucleophilic or electrophilic substitution reactions can occur at the chlorophenyl group. Common reagents for these reactions include halides, amines, and other nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, amines, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Oxidized derivatives of the spirocyclic nonane ring or the chlorophenyl group.
Reduction: Reduced derivatives of the urea moiety or the chlorophenyl group.
Substitution: Substituted derivatives at the chlorophenyl group.
科学研究应用
1-(4-Chlorophenyl)-3-(7-oxaspiro[3.5]nonan-1-yl)urea has several scientific research applications, including:
-
Medicinal Chemistry: : The compound is studied for its potential pharmacological properties, such as anti-inflammatory, antimicrobial, and anticancer activities. It serves as a lead compound for the development of new therapeutic agents.
-
Organic Synthesis: : It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
-
Material Science: : The compound’s unique chemical properties make it a candidate for the development of new materials with specific functionalities, such as polymers or coatings.
作用机制
The mechanism of action of 1-(4-Chlorophenyl)-3-(7-oxaspiro[3.5]nonan-1-yl)urea depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors. The chlorophenyl group and the urea moiety are key functional groups that contribute to its binding affinity and activity. The spirocyclic nonane ring may also play a role in modulating the compound’s overall conformation and interaction with biological targets.
相似化合物的比较
1-(4-Chlorophenyl)-3-(7-oxaspiro[3.5]nonan-1-yl)urea can be compared with other similar compounds, such as:
-
1-(4-Chlorophenyl)-3-(7-oxaspiro[3.5]nonan-1-yl)thiourea: : This compound has a thiourea moiety instead of a urea moiety. The presence of sulfur in the thiourea group can lead to different chemical and biological properties.
-
1-(4-Chlorophenyl)-3-(7-oxaspiro[3.5]nonan-1-yl)carbamate: : This compound has a carbamate moiety instead of a urea moiety. The carbamate group can influence the compound’s reactivity and interaction with biological targets.
-
1-(4-Chlorophenyl)-3-(7-oxaspiro[3.5]nonan-1-yl)amide: : This compound has an amide moiety instead of a urea moiety. The amide group can affect the compound’s stability and solubility.
The uniqueness of this compound lies in its specific combination of functional groups and its spirocyclic structure, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
1-(4-chlorophenyl)-3-(7-oxaspiro[3.5]nonan-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O2/c16-11-1-3-12(4-2-11)17-14(19)18-13-5-6-15(13)7-9-20-10-8-15/h1-4,13H,5-10H2,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMKACLDTEHWDFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1NC(=O)NC3=CC=C(C=C3)Cl)CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

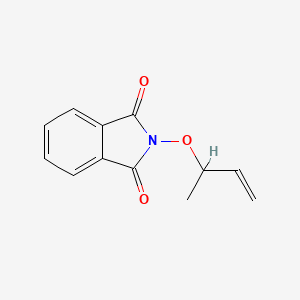
![1-O-benzyl 4-O-tert-butyl (3aR,6aS)-2,3,3a,5,6,6a-hexahydropyrrolo[3,2-b]pyrrole-1,4-dicarboxylate](/img/new.no-structure.jpg)
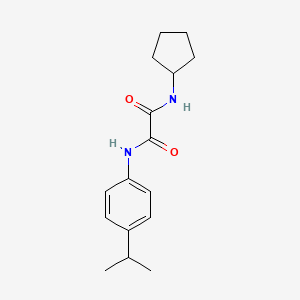
![2-chloro-N-[(3-chlorophenyl)methyl]-N-methylacetamide](/img/structure/B3001647.png)
![2-(4-Methoxyphenyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole](/img/structure/B3001648.png)
![N-(5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3001649.png)
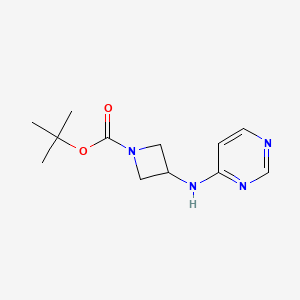
![Tert-butyl 6-phenyl-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B3001651.png)
![Methyl 5-(aminocarbonyl)-2-[(cyanoacetyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B3001654.png)
![3-(2-fluorophenyl)-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]propanamide](/img/structure/B3001656.png)
![(1R)-1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethanol](/img/structure/B3001660.png)
